molecular formula C23H27N3O4S B2429689 N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine CAS No. 862737-97-1

N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine

Cat. No.: B2429689
CAS No.: 862737-97-1
M. Wt: 441.55
InChI Key: AQSLQKACWMTWDA-UHFFFAOYSA-N
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Description

N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Heterocycle Formation N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine is a compound that can be synthesized through reactions involving amino alcohols and vinylsulfonium salts, highlighting its role in the formation of morpholines and oxazoles. These reactions are critical in the synthesis of various heterocyclic compounds, offering pathways to stereodefined morpholines, piperazines, and oxazepines through regio- and diastereoselective processes. Such methodologies facilitate the synthesis of complex organic molecules, essential for pharmaceutical and material science applications (Matlock et al., 2015).

Antimicrobial and Antifungal Applications The compound's derivatives, specifically those involving reactions with primary amines, have shown antimicrobial and antifungal activities. These properties are attributed to the synthesis of novel triazole derivatives, which exhibit good to moderate activities against various microorganisms, demonstrating the compound's potential in addressing bacterial and fungal infections (Bektaş et al., 2007).

Cytotoxicity and Antitumor Activities this compound and its derivatives have been evaluated for cytotoxic effects against cancer cell lines, suggesting their potential in cancer treatment. Studies have demonstrated the synthesis and characterization of new heterocyclic compounds with oxazole rings containing the 4-(phenylsulfonyl)phenyl moiety, indicating their therapeutic potential and toxicological profile, which is crucial for the development of new anticancer drugs (Apostol et al., 2019).

Modulation of Antibiotic Activity Research on the modulation of antibiotic activity against multidrug-resistant strains has highlighted the compound's role in enhancing the efficacy of antibiotics. Studies have shown that 4-(Phenylsulfonyl) morpholine can significantly reduce the minimum inhibitory concentration (MIC) of antibiotics against resistant bacteria, offering a promising approach to combating antibiotic resistance (Oliveira et al., 2015).

Protecting Groups in Organic Synthesis The compound's derivatives serve as effective protecting groups in organic synthesis, particularly in the conversion of amino alcohols into morpholines. This application is crucial for synthesizing complex organic molecules with precise structural requirements, facilitating advancements in medicinal chemistry and drug development (Fritz et al., 2011).

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-18-7-5-8-19(17-18)21-25-23(31(27,28)20-9-3-2-4-10-20)22(30-21)24-11-6-12-26-13-15-29-16-14-26/h2-5,7-10,17,24H,6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSLQKACWMTWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCN3CCOCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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